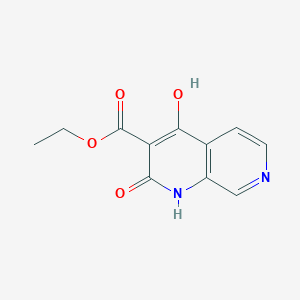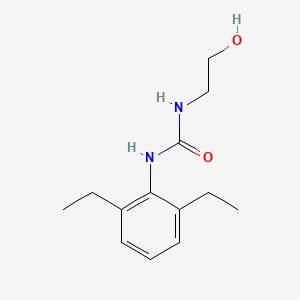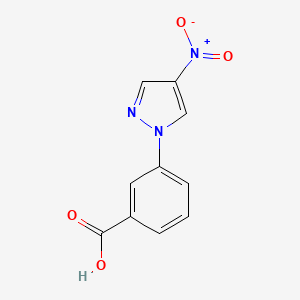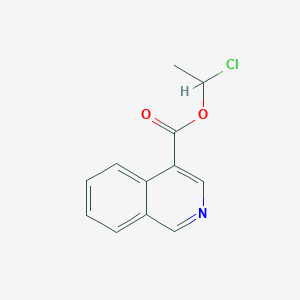
2-Chloro-1-(6-methoxynaphthalen-1-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-1-(6-methoxynaphthalen-1-yl)ethanone is an organic compound with the molecular formula C13H11ClO2 It is a derivative of naphthalene, characterized by the presence of a chlorine atom and a methoxy group attached to the naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-(6-methoxynaphthalen-1-yl)ethanone typically involves the chlorination of 1-(6-methoxynaphthalen-1-yl)ethanone. This can be achieved through the reaction of 1-(6-methoxynaphthalen-1-yl)ethanone with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of 2-chloro-1-(6-methoxynaphthalen-1-yl)ethanone may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.
化学反応の分析
Types of Reactions
2-chloro-1-(6-methoxynaphthalen-1-yl)ethanone undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of substituted ethanones.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
科学的研究の応用
2-chloro-1-(6-methoxynaphthalen-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 2-chloro-1-(6-methoxynaphthalen-1-yl)ethanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the modification of protein function or the inhibition of enzymatic activity, thereby exerting its biological effects .
類似化合物との比較
Similar Compounds
- 2-chloro-1-(6-methoxynaphthalen-2-yl)ethanone
- 1-(5-chloro-6-methoxynaphthalen-2-yl)ethanone
- 2-chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethanone
Uniqueness
2-chloro-1-(6-methoxynaphthalen-1-yl)ethanone is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
特性
CAS番号 |
650626-15-6 |
|---|---|
分子式 |
C13H11ClO2 |
分子量 |
234.68 g/mol |
IUPAC名 |
2-chloro-1-(6-methoxynaphthalen-1-yl)ethanone |
InChI |
InChI=1S/C13H11ClO2/c1-16-10-5-6-11-9(7-10)3-2-4-12(11)13(15)8-14/h2-7H,8H2,1H3 |
InChIキー |
XSXGLIZLSLALTP-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)C(=CC=C2)C(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![5-Oxo-7-phenyl-4-oxaspiro[2.4]heptane-6-carboxamide](/img/structure/B11875993.png)

![2-Cyclohexyl-6-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11876004.png)



